Cas no 1563696-73-0 (3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid)

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid structure
1563696-73-0 structure
商品名:3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
CAS番号:1563696-73-0
MF:C7H7N3O4
メガワット:197.148181200027
CID:5857693
PubChem ID:83764777

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

    • 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
    • 1563696-73-0
    • EN300-1858357
    • インチ: 1S/C7H7N3O4/c1-9-5(2-3-7(11)12)6(4-8-9)10(13)14/h2-4H,1H3,(H,11,12)/b3-2+
    • InChIKey: FOWRFPPJZWKQGC-NSCUHMNNSA-N
    • ほほえんだ: [O-][N+](C1C=NN(C)C=1/C=C/C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 197.04365571g/mol
  • どういたいしつりょう: 197.04365571g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 273
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 101Ų
  • 疎水性パラメータ計算基準値(XlogP): 0

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1858357-0.1g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
1563696-73-0
0.1g
$993.0 2023-09-18
Enamine
EN300-1858357-10g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
1563696-73-0
10g
$4852.0 2023-09-18
Enamine
EN300-1858357-0.05g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
1563696-73-0
0.05g
$948.0 2023-09-18
Enamine
EN300-1858357-5.0g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
1563696-73-0
5g
$3273.0 2023-06-01
Enamine
EN300-1858357-2.5g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
1563696-73-0
2.5g
$2211.0 2023-09-18
Enamine
EN300-1858357-10.0g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
1563696-73-0
10g
$4852.0 2023-06-01
Enamine
EN300-1858357-1g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
1563696-73-0
1g
$1129.0 2023-09-18
Enamine
EN300-1858357-0.5g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
1563696-73-0
0.5g
$1084.0 2023-09-18
Enamine
EN300-1858357-1.0g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
1563696-73-0
1g
$1129.0 2023-06-01
Enamine
EN300-1858357-0.25g
3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid
1563696-73-0
0.25g
$1038.0 2023-09-18

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid 関連文献

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acidに関する追加情報

Comprehensive Overview of 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid (CAS No. 1563696-73-0)

3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid (CAS No. 1563696-73-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. This nitro-substituted pyrazole derivative combines a propenoic acid moiety with a methyl-nitro-pyrazole group, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its role as a building block for drug discovery, given its ability to modulate biological pathways.

The compound's molecular structure features a conjugated double bond system, which contributes to its reactivity in Michael addition reactions and other transformations. Its nitro group enhances electrophilic properties, while the carboxylic acid functionality allows for further derivatization. These characteristics make it valuable for designing small-molecule inhibitors or functional materials. Recent studies highlight its potential in developing anti-inflammatory agents, aligning with the growing demand for novel therapeutic candidates in autoimmune diseases.

In agrochemical applications, 3-(1-methyl-4-nitro-1H-pyrazol-5-yl)prop-2-enoic acid serves as a precursor for crop protection agents. Its heterocyclic core mimics natural plant defense compounds, offering opportunities for eco-friendly pest control solutions. This aligns with global trends toward sustainable agriculture, a topic frequently searched in scientific and environmental forums. The compound’s stability under various pH conditions further enhances its utility in formulation development.

Synthetic routes to produce CAS No. 1563696-73-0 typically involve Knoevenagel condensation or palladium-catalyzed coupling, methods widely discussed in organic chemistry communities. Optimizing these processes for green chemistry principles—such as reducing solvent waste—is a key focus area, reflecting the industry’s shift toward environmentally benign synthesis. Analytical techniques like HPLC and NMR are critical for purity assessment, ensuring compliance with regulatory standards.

From a commercial perspective, suppliers often list this compound under categories like pharmaceutical intermediates or fine chemicals, addressing queries from researchers seeking high-purity reagents. Storage recommendations emphasize protection from moisture and light to maintain stability—a detail frequently overlooked in laboratory protocols but vital for reproducibility. Its compatibility with peptide coupling reagents also makes it relevant in bioconjugation studies, a trending topic in proteomics research.

Future directions for 1563696-73-0 may explore its integration into metal-organic frameworks (MOFs) or bioimaging probes, leveraging its fluorescence potential. Such innovations could address search trends around multifunctional materials in nanotechnology. As patent landscapes evolve, this compound’s derivatives might emerge in personalized medicine applications, particularly in targeting enzyme-specific pathways—a hotspot in precision oncology discussions.

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